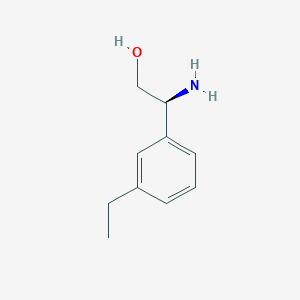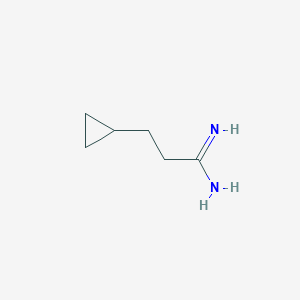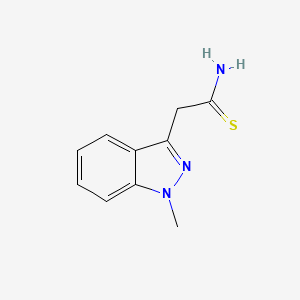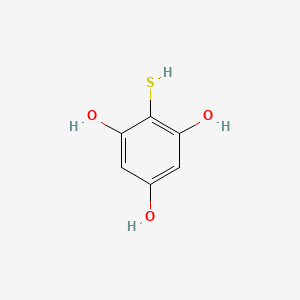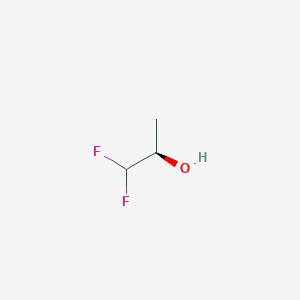
(2R)-1,1-difluoropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1,1-difluoropropan-2-ol: is an organic compound characterized by the presence of two fluorine atoms and a hydroxyl group attached to a three-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1,1-difluoropropan-2-ol typically involves the fluorination of propan-2-ol derivatives. One common method includes the reaction of propan-2-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out at low temperatures to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: (2R)-1,1-difluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form difluorinated alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Formation of difluoroacetone.
Reduction: Formation of 1,1-difluoropropane.
Substitution: Formation of various substituted propan-2-ol derivatives.
Applications De Recherche Scientifique
Chemistry: (2R)-1,1-difluoropropan-2-ol is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which (2R)-1,1-difluoropropan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to specific biological activities. The pathways involved may include modulation of enzyme activity and alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
1,1-difluoroethanol: Similar structure but with a shorter carbon chain.
1,1,1-trifluoropropan-2-ol: Contains an additional fluorine atom.
2,2-difluoropropan-1-ol: Fluorine atoms are positioned differently on the carbon chain.
Uniqueness: (2R)-1,1-difluoropropan-2-ol is unique due to its specific stereochemistry and the positioning of fluorine atoms, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C3H6F2O |
|---|---|
Poids moléculaire |
96.08 g/mol |
Nom IUPAC |
(2R)-1,1-difluoropropan-2-ol |
InChI |
InChI=1S/C3H6F2O/c1-2(6)3(4)5/h2-3,6H,1H3/t2-/m1/s1 |
Clé InChI |
AKVKBTWZKYWPNV-UWTATZPHSA-N |
SMILES isomérique |
C[C@H](C(F)F)O |
SMILES canonique |
CC(C(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


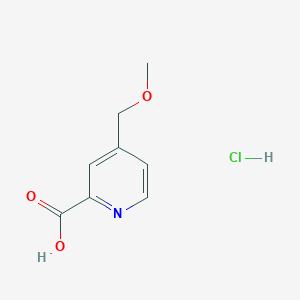
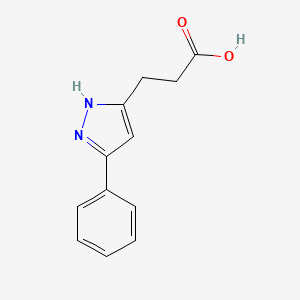
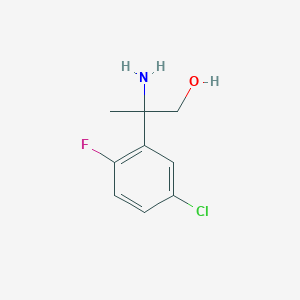
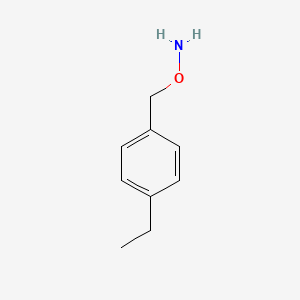
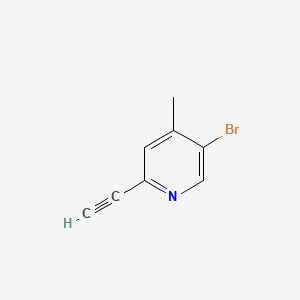
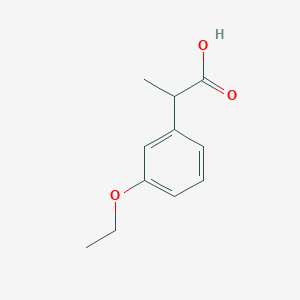

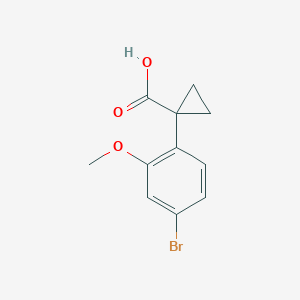

![4-[1-(Aminooxy)ethyl]-3-fluorophenol](/img/structure/B13601012.png)
